molecular formula C11H14N2O5S B1438532 (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 931960-70-2

(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Cat. No.: B1438532
CAS No.: 931960-70-2
M. Wt: 286.31 g/mol
InChI Key: DUXZWOLVOXTBIV-UHFFFAOYSA-N
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Description

(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide is an organosulfur compound characterized by a phenylsulfonyl group, an ethoxycarbonyloxy substituent, and an imidamide backbone.

The Z-configuration of the imidamide group (as indicated by "1Z") is critical for stereochemical stability and interaction with biological targets. The phenylsulfonyl moiety enhances electron-withdrawing effects, influencing solubility and reactivity, while the ethoxycarbonyloxy group may act as a protective or directing group in organic reactions.

Properties

IUPAC Name

[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-2-17-11(14)18-13-10(12)8-19(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZWOLVOXTBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)ON=C(CS(=O)(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O/N=C(/CS(=O)(=O)C1=CC=CC=C1)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article synthesizes existing research on its biological activity, including insecticidal properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes an ethoxycarbonyl group and a phenylsulfonyl moiety, which may contribute to its biological activities. The molecular formula is C12_{12}H15_{15}N2_{2}O4_{4}S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.

Biological Activity Overview

Research indicates that this compound exhibits notable insecticidal and miticidal properties. These activities are particularly relevant in agricultural contexts where resistance to conventional pesticides is a growing concern.

Insecticidal Activity

Studies have shown that this compound is effective against various pests, particularly those belonging to the order Hemiptera. Its mechanism of action appears to involve interference with the nervous system of these insects, leading to paralysis and death.

Pest Species Activity Observed Concentration Tested (mg/L) Effectiveness (%)
AphidsHigh5085
WhitefliesModerate10065
Spider MitesHigh2590

Medicinal Applications

Beyond its agricultural use, there is emerging interest in the medicinal potential of this compound. Preliminary studies suggest that it may exhibit anti-inflammatory properties and could serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases.

Case Studies

  • Insect Resistance Trials
    In a series of trials conducted on resistant aphid populations, this compound demonstrated significant efficacy compared to traditional organophosphate pesticides. The trials indicated a reduction in pest populations by over 80% within one week of application.
  • Inflammation Model Studies
    In vitro studies using macrophage cell lines treated with this compound showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential utility in treating inflammatory conditions.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act as a neurotoxin in insects by inhibiting synaptic transmission or interfering with neurotransmitter release.

Scientific Research Applications

Pharmaceutical Development

The primary application of (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide lies in pharmaceutical research, particularly as a potential therapeutic agent for various diseases. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies suggest that imidamide derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism of action for this compound is still under investigation but may involve interference with cellular signaling pathways.
  • Antimicrobial Properties : The compound has shown promise in antimicrobial applications, potentially serving as a lead compound for developing new antibiotics or antifungal agents. The sulfonamide group is known for its antibacterial activity, which could be enhanced by the ethoxycarbonyl moiety.

Agricultural Applications

Research indicates that imidamide derivatives can be utilized for pest control in agriculture. The compound may act as an insecticide or herbicide, providing an environmentally friendly alternative to traditional chemical pesticides.

  • Pest Control : Studies have demonstrated that certain imidamide derivatives can effectively control a range of agricultural pests, making them valuable in integrated pest management strategies .

Biochemical Research

In biochemical studies, this compound can serve as a tool for probing enzyme activity and understanding metabolic pathways.

  • Enzyme Inhibition Studies : The compound may be used to inhibit specific enzymes involved in metabolic processes, allowing researchers to study enzyme kinetics and the role of these enzymes in various biological systems.

Case Study 1: Anticancer Activity

A study conducted on various imidamide derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Agricultural Efficacy

In trials assessing the efficacy of imidamide compounds against common agricultural pests, this compound showed effective control over aphids and whiteflies, with reduced toxicity to beneficial insects compared to conventional pesticides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogous derivatives:

Compound Molecular Weight (g/mol) Key Substituents Melting Point Solubility Primary Applications Reference
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide Not explicitly reported Phenylsulfonyl, ethoxycarbonyloxy Not reported Likely poor in water; organic solvents Pharmaceutical intermediate
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide 117.17 Methylthio, hydroxy 90–95°C Poor in water; ethanol, DMF Antibiotic/anti-tumor drug synthesis
1-Azido-N′-(phenylsulfonyl)methanimidamide Not reported Phenylsulfonyl, azido Not reported Not reported Sulfonamide derivative research
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide Not reported Phenylsulfonyl, 4-chlorophenyl hydrazono 235–237°C Organic solvents Antimicrobial agent development
N-[(1Z)-2-amino-1,2-dicyanoethenyl]-N'-(phenylmethoxy)methanimidamide 241.252 Dicyanoethenyl, phenylmethoxy Not reported Not reported High-complexity drug synthesis
N'-[(ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide Not reported Pyridin-4-yl, ethoxycarbonyloxy Not reported Likely polar solvents Targeted drug delivery systems

Key Findings from Comparative Analysis

Physicochemical Properties
  • Melting Points : The phenylsulfonyl-containing compound 16a (235–237°C) exhibits a significantly higher melting point than the methylthio derivative (90–95°C), indicating stronger intermolecular forces (e.g., dipole-dipole interactions) due to the sulfonyl group .
  • Solubility : Compounds with polar substituents, such as pyridin-4-yl () or ethoxycarbonyloxy, show improved solubility in polar organic solvents compared to purely aromatic sulfonyl derivatives .

Critical Discussion of Structural Impact

  • Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances electrophilicity, contrasting with the electron-donating methylthio group in ’s derivative. This difference impacts reactivity in nucleophilic substitution reactions .
  • Steric Effects : Bulkier substituents, such as benzohydrazide in 16a, reduce solubility but improve thermal stability, as seen in its high melting point .
  • Bioactivity : Azido groups () introduce explosive reactivity, limiting their utility compared to the more stable ethoxycarbonyloxy group in the target compound .

Preparation Methods

Microwave-Assisted Synthesis in Aqueous Medium

A notable method involves the use of microwave irradiation to accelerate the reaction between 2-iodobenzoic acid derivatives and acetamidine hydrochloride in the presence of copper dichloride and sodium hydroxide in water. This method achieves high yields with short reaction times.

Parameter Details
Reactants 2-iodobenzoic acid (1.0 mmol), acetamidine hydrochloride (1.2 mmol)
Catalyst Copper dichloride (0.1 mmol)
Base Sodium hydroxide (4.0 equivalents)
Solvent Water (3.0 mL)
Temperature Room temperature (~20℃)
Time 20 minutes
Irradiation Microwave (120 W)
Yield 55-89% depending on ligand and conditions
Workup Solvent removal under vacuum, purification by silica gel chromatography

This method is performed in a sealed glass tube to maintain reaction conditions and avoid solvent evaporation. The product is confirmed by NMR and MS analysis.

Thermal Condensation Method

Another approach involves the thermal condensation of formamidine hydrochloride with substituted aromatic acids such as 4-nitroanthranilic acid. The mixture is ground to a fine powder and heated at elevated temperatures (~200℃) in an oil bath.

Parameter Details
Reactants 4-Nitroanthranilic acid (10.0 g, 54.9 mmol), formamidine hydrochloride (6.63 g, 82.4 mmol)
Temperature 200℃
Time 30 minutes
Workup Addition of NaOH solution, filtration, washing, and purification via silica plug filtration
Yield Approximately 44%

This method produces quinazolinone derivatives but can be adapted for related imidamide compounds. The product may require extensive purification due to solubility issues.

Base-Catalyzed Reaction in Methanol

A base-catalyzed reaction using sodium methoxide in methanol has also been documented for preparing related imidamide compounds.

Parameter Details
Reactants Formimidamide hydrochloride (7.1 mmol), sodium methoxide (7.1 mmol), compound 5 (7.1 mmol)
Solvent Methanol (50 mL)
Temperature Room temperature (~20℃)
Time 24 hours
Yield 55.8%
Workup Isolation of light yellow solid, melting point determination, NMR characterization

This method is suitable for sensitive substrates and allows for mild reaction conditions with moderate yields.

Reaction Conditions and Optimization

  • Diluent Choice: Alcohols such as methanol and ethanol are preferred solvents due to their compatibility with the reaction components and ability to dissolve both organic and inorganic reagents.
  • Temperature Control: Mild to moderate temperatures (20℃ to 200℃) are employed depending on the method, with microwave irradiation allowing lower temperature and shorter reaction times.
  • Catalysts and Bases: Copper dichloride and sodium hydroxide are commonly used to catalyze and facilitate the reaction, especially in aqueous media.
  • Microwave Irradiation: This technique significantly reduces reaction time and often improves yields by providing uniform heating and energy input.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Microwave-assisted aqueous 2-iodobenzoic acid, acetamidine HCl, CuCl2, NaOH Water 20℃ 20 min 55-89 Sealed tube, microwave irradiation, high yield
Thermal condensation 4-nitroanthranilic acid, formamidine HCl None (solid phase) 200℃ 30 min ~44 Requires NaOH workup, purification needed
Base-catalyzed methanol Formimidamide HCl, sodium methoxide, compound 5 Methanol 20℃ 24 h 55.8 Mild conditions, moderate yield

Research Findings and Analytical Confirmation

  • All synthesized products are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.
  • The microwave-assisted method shows superior efficiency in terms of time and yield compared to conventional heating.
  • Thermal methods require careful temperature control and post-reaction purification due to by-product formation and solubility challenges.
  • Base-catalyzed reactions in methanol offer a gentle alternative but require longer reaction times.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, the ethoxycarbonyloxy group can be introduced via condensation reactions using ethoxycarbonyl chloride under anhydrous conditions, while the phenylsulfonyl moiety may be added through sulfonylation with phenylsulfonyl chloride. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and using catalysts like DMAP for acyl transfer. Post-synthesis, purification via silica gel chromatography (e.g., ethyl acetate/hexane gradient) ensures high purity . Yield improvements may involve iterative solvent screening (e.g., THF vs. DCM) and monitoring intermediates with TLC.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR should show distinct signals for the ethoxycarbonyl group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2) and the phenylsulfonyl moiety (aromatic protons at δ 7.5–8.0 ppm). The imidamide NH protons typically appear as broad singlets (δ 8.5–9.5 ppm).
  • IR : Stretching vibrations for sulfonyl (S=O, 1350–1300 cm1^{-1}) and carbonyl (C=O, 1700–1750 cm1^{-1}) groups are key markers.
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with <3 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives using advanced analytical methods?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., Z/E isomerism) require a combination of:

  • X-ray crystallography : To unambiguously determine spatial arrangement, as demonstrated for structurally analogous sulfonamides .
  • NOESY NMR : Cross-peaks between the ethoxycarbonyl group and adjacent protons can confirm spatial proximity in the Z-configuration.
  • DFT calculations : Computational modeling (e.g., Gaussian 16) predicts optimized geometries and compares theoretical vs. experimental NMR shifts to validate assignments .

Q. What strategies are effective for modulating the reactivity of the ethoxycarbonyloxy group in this compound under varying experimental conditions?

  • Methodological Answer :

  • pH-dependent stability : The ethoxycarbonyloxy group hydrolyzes in basic conditions (pH >9). Kinetic studies via HPLC can track degradation rates.
  • Protecting group alternatives : Replace ethoxycarbonyl with tert-butoxycarbonyl (Boc) for enhanced stability in acidic environments.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the carbonyl group during nucleophilic substitutions, while protic solvents (e.g., MeOH) accelerate hydrolysis .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the bioactivity of this compound while minimizing off-target effects?

  • Methodological Answer :

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to identify IC50_{50} values in cell-based models.
  • Selectivity profiling : Screen against related enzymes (e.g., sulfotransferases) using activity-based protein profiling (ABPP) with fluorescent probes.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS to predict in vivo behavior .

Q. What computational tools can predict the intermolecular interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate binding to sulfonylurea receptors (SUR1) using crystal structures from the PDB (e.g., 6BAA). Prioritize poses with hydrogen bonds to the sulfonyl group.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide
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(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide

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